3-Methyl-5-(trifluoromethoxy)benzoyl chloride
Overview
Description
3-Methyl-5-(trifluoromethoxy)benzoyl chloride: is an organic compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol . This compound is characterized by the presence of a trifluoromethoxy group and a benzoyl chloride moiety, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Methyl-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Benzoic Acid Derivatives: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules and drug candidates.
Industry: The compound is employed in the production of advanced materials and polymers, where its reactivity and functional groups contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the methyl group at the 3-position.
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but with the trifluoromethoxy group at the 4-position.
3,5-Bis(trifluoromethyl)benzoyl chloride: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
Uniqueness: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-6(8(10)14)4-7(3-5)15-9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKDSMKGHHIBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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